molecular formula C40H55NO4SSi2 B128254 4,6-di(tert-Butyldimethylsily) Raloxifene CAS No. 182249-24-7

4,6-di(tert-Butyldimethylsily) Raloxifene

Cat. No. B128254
M. Wt: 702.1 g/mol
InChI Key: DGJQFECSJNZUFT-UHFFFAOYSA-N
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Description

4,6-di(tert-Butyldimethylsily) Raloxifene is a biochemical used for proteomics research . It is a second-generation selective estrogen receptor modulator (SERM) that mediates estrogenic effects on bone, lipid metabolism, and blood coagulation in addition to anti-estrogenic effects on breast and uterine tissues .


Synthesis Analysis

4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene (Compound 4) is a reaction product of Raloxifene with tertbutyldimethylsilyl chloride . The preparation of the Raloxifene 6-glucuronide includes: (a) reaction of Raloxifene with tertbutyldimethylsilyl chloride to give a chromatographically separable mixture of Compound 3 and 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene (Compound 4); (b) Lewis acid mediated coupling of phenol 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene with methyl1,2,3,4-tetra-O-acetyl-D-glucopyranuronate to provide a single product (Compound 6) with the desired stereochemistry at the anomeric center; © heating Compound 6 with lithium hydroxide in dioxane to 60°C, followed by deprotection with tetrabutylammonium fluoride to give Raloxifene 6-glucuronide .


Molecular Structure Analysis

The molecular formula of 4,6-di(tert-Butyldimethylsily) Raloxifene is C40H55NO4SSi2 . The molecular weight is 702.1 .


Chemical Reactions Analysis

4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene is a reaction product of Raloxifene with tertbutyldimethylsilyl chloride . It is used to synthesize Raloxifene 6-glucuronide .


Physical And Chemical Properties Analysis

The molecular formula of 4,6-di(tert-Butyldimethylsily) Raloxifene is C40H55NO4SSi2 . The molecular weight is 702.1 .

properties

IUPAC Name

[6-[tert-butyl(dimethyl)silyl]oxy-2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H55NO4SSi2/c1-39(2,3)47(7,8)44-32-20-16-30(17-21-32)38-36(34-23-22-33(28-35(34)46-38)45-48(9,10)40(4,5)6)37(42)29-14-18-31(19-15-29)43-27-26-41-24-12-11-13-25-41/h14-23,28H,11-13,24-27H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJQFECSJNZUFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O[Si](C)(C)C(C)(C)C)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H55NO4SSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

702.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-di(tert-Butyldimethylsily) Raloxifene

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